香豆素 175

描述

Coumarin, also known as 2H-chromen-2-one, is an aromatic organic chemical compound with the formula C9H6O2 . It’s a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It is found in many plants, where it may serve as a chemical defense against predators . Coumarin inhibits the synthesis of vitamin K, a key component in blood clotting .

Synthesis Analysis

The synthesis and functionalization of coumarins have advanced with innovative strategies. This enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures, thereby enhancing the biological and physico-chemical properties of the compounds obtained .

Molecular Structure Analysis

The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .

Chemical Reactions Analysis

Coumarin derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Physical And Chemical Properties Analysis

Coumarin is a colorless crystalline solid with a sweet odor resembling the scent of vanilla beans . It has a density of 0.935 g/cm3 at 20 °C, a melting point of 71 °C, and a boiling point of 301.71 °C . It is soluble in water, very soluble in ether, diethyl ether, chloroform, oil, and pyridine .

科学研究应用

香豆素支架概述

香豆素是一种多功能支架,具有广泛的生物活性。它天然存在于植物、真菌和细菌中,并具有与各种酶和受体相互作用的能力,使其成为重要的科学研究焦点。香豆素核的合成和修饰的简便性允许设计新化合物,用于治疗各种疾病。它的应用已扩展到医药化学以外的领域,如农用化学品、化妆品和香料 (Annunziata 等,2020)。

与人血清白蛋白的结合机制

利用荧光光谱、圆二色光谱、分子对接和动力学模拟对合成香豆素衍生物与人血清白蛋白 (HSA) 在生理 pH 值下的结合进行了研究。这些研究对于了解香豆素衍生物与蛋白质的相互作用至关重要,这对于设计针对各种疾病的新型治疗剂至关重要 (Garg 等,2013)。

抗炎特性

香豆素以其抗炎特性而闻名,已通过体内和体外模型进行了研究。这些研究的重点是细胞因子、水肿、一氧化氮、氧化应激和炎症细胞等参数。香豆素的抗炎和抗氧化活性通过抑制 NF-κB、NFAT、RORγτ、MAPK 和增加 Nrf2 激活来证明,表明它们作为新型抗炎治疗药物的潜力 (Vigil de Mello & Fröde,2018)。

潜在的抗癌活性

各种香豆素衍生物,如呋喃香豆素、吡喃香豆素和香豆素磺酰胺酸盐 (COUMATES),已显示出在癌症治疗中的潜力,包括乳腺癌。这些衍生物对硫酸酯酶和芳香化酶表现出抑制活性,突出了它们在乳腺癌化疗中的应用 (Musa、Cooperwood 和 Khan,2008)。

香豆素杂化物作为治疗剂

通过分子杂交设计的香豆素杂化物已显示出多种药理活性,使其成为治疗多因素疾病(如癌症、阿尔茨海默病、代谢综合征、艾滋病、疟疾和心血管疾病)的潜在候选物 (Sandhu、Bansal、Silakari 和 Bansal,2014)。

生物功能的多功能性

香豆素通过其结构多样性,展示了广泛的生物功能。这包括作为抗凝剂、抗癌剂、抗氧化剂、抗病毒剂、抗糖尿病剂、抗炎剂、抗菌剂、抗真菌剂和抗神经退行性剂。它们还用作生物系统的荧光传感器。这种多功能性突出了香豆素在治疗各种疾病的药物化学中的重要性 (Pereira 等,2018)。

抗糖尿病作用

研究表明香豆素对糖尿病及其并发症有效。体外和体内动物模型研究一直集中于评估香豆素在这种情况下对细胞和分子机制的影响 (Li、Yao 和 Li,2017)。

合成策略和抗癌应用

已探索香豆素衍生物的合成策略,重点是它们的抗癌潜力。这些研究强调了构效关系,并突出了负责香豆素衍生物抗癌潜力的化学基团 (Thakur、Singla 和 Jaitak,2015)。

广泛的药理特性

香豆素广泛的药理特性,如抗炎、抗凝、抗菌、抗真菌、抗病毒、抗癌、抗高血压、抗结核、抗惊厥、抗脂肪生成、抗高血糖、抗氧化和神经保护特性,已得到广泛记录。这些特性,加上其存在于各种膳食来源和草药中,突出了香豆素在各种治疗应用中进一步评估的潜力 (Venugopala、Rashmi 和 Odhav,2013)。

作用机制

安全和危害

Coumarin can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Coumarin and its derivatives have shown promising applications in various fields of medicinal chemistry such as neurodegenerative diseases, cancer, inflammation . The translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases are the current challenges of coumarins .

属性

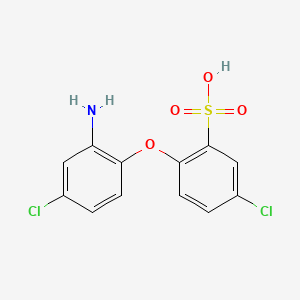

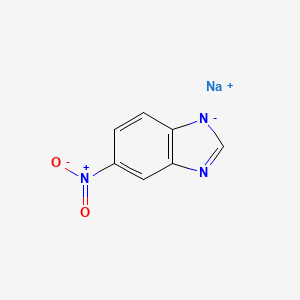

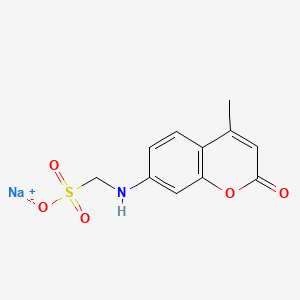

IUPAC Name |

sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S.Na/c1-7-4-11(13)17-10-5-8(2-3-9(7)10)12-6-18(14,15)16;/h2-5,12H,6H2,1H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIXPEKWARLEBM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067449 | |

| Record name | Methanesulfonic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29197-94-2 | |

| Record name | Methanesulfonic acid, 1-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarin 175 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W73AW2YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Coumarin 175 has inferior photochemical stability compared to the investigated pyridinium salts. What does "photochemical stability" mean in this context, and why is it important for laser dyes?

A1: In the context of laser dyes, "photochemical stability" refers to a dye molecule's ability to withstand repeated cycles of excitation by light and subsequent energy release without undergoing significant degradation []. Dyes with high photochemical stability are less prone to breaking down or forming non-emissive byproducts when exposed to the intense light within a laser cavity. This prolonged stability is crucial for maintaining the laser's performance over time, as degradation can lead to decreased output power, shortened operational lifetime, and the need for frequent dye replacement.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。